Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)-
Description
"Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)-" is a nicotinamide derivative featuring a 5-methoxyindole moiety linked via a propyl chain to the nicotinamide core. This compound is structurally distinct due to its hybrid architecture, combining the vitamin B3 (nicotinamide) framework with an indole-based substituent.
Properties
CAS No. |
72612-09-0 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[3-(5-methoxy-1H-indol-3-yl)propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-23-15-6-7-17-16(10-15)13(12-21-17)4-3-9-20-18(22)14-5-2-8-19-11-14/h2,5-8,10-12,21H,3-4,9H2,1H3,(H,20,22) |
InChI Key |
UPAYLPSFKINTKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- typically involves the coupling of nicotinamide with a 5-methoxy-3-indolylpropyl precursor. One common method involves the use of acylation reactions where the nicotinamide is reacted with an appropriate indole derivative under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and purification systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or nicotinamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular signaling and biological responses . The nicotinamide component may contribute to the compound’s effects on cellular metabolism and energy production .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from structurally related compounds in the literature:
(a) Nicotinamide Derivatives
Nicotinamide analogs are typically modified at the amide nitrogen or the pyridine ring. For example:
- This contrasts with the methoxyindole-propyl chain in the target compound, which may prioritize biological interactions over polymer applications.
(b) Indole-Containing Compounds
Indole derivatives, such as those in (e.g., tert-Butyl 3-(3-Nitro-5,11-dioxo-5H-indeno[1,2-c]isoquinolin-6(11H)-yl)propylcarbamate), often exhibit pharmacological properties. Key differences include:
- Functional Groups : The nitro and carbamate groups in compounds contrast with the methoxy and nicotinamide moieties in the target compound. These groups influence solubility, metabolic stability, and target binding.
- Synthetic Routes : The hydrogenation and azide reduction methods in suggest that "Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)-" may require tailored synthetic strategies, such as coupling reactions between indole and nicotinamide precursors.
(c) Structural Analogues in Drug Discovery
Compounds like N-[6-(3-Azidopropyl)-5,11-dioxo-6,11-dihydro-5H-indeno[1,2-c]isoquinolin-3-yl]acetamide () share propyl-linked heterocyclic systems. However, their isoindoloquinoline cores differ significantly from the nicotinamide-indole hybrid, leading to divergent electronic and steric profiles.
Critical Analysis of Evidence Gaps
The provided materials lack direct information on "Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)-". To address this, consult additional sources such as:
- PubChem or ChemSpider for physicochemical data.
- SciFinder or Reaxys for synthesis pathways.
- Bioactivity studies on indole-nicotinamide hybrids (e.g., kinase inhibitors or NAD+ modulators).
Q & A
[Basic] What synthetic strategies are recommended for synthesizing Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- with high purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of 5-methoxyindole with a propyl linker (e.g., 3-bromopropylamine) under reflux in anhydrous dimethylformamide (DMF) with K₂CO₃ as a base .
- Step 2: Coupling the intermediate with nicotinamide using HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) as a coupling agent in dichloromethane (DCM) with triethylamine (TEA) .
- Purification: Use preparative HPLC with a C18 column and gradient elution (water:acetonitrile + 0.1% TFA) to achieve >95% purity .
Key Considerations:
- Protect the indole nitrogen during synthesis to avoid side reactions.
- Monitor reaction progress via TLC (silica gel, UV detection) .
[Basic] Which analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., methoxy group at indole C5, propyl linkage) .
- High-Resolution Mass Spectrometry (HR-MS): ESI+ mode to validate molecular weight (e.g., expected [M+H]⁺ ion) .
- HPLC-PDA: Purity assessment using a C18 column (λ = 254 nm, 30% acetonitrile in water) .
- Melting Point: Differential scanning calorimetry (DSC) to verify consistency with literature values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
